molecular formula C16H24N2O B7511917 N-(2-ethyl-6-methylphenyl)-2-methylpiperidine-1-carboxamide

N-(2-ethyl-6-methylphenyl)-2-methylpiperidine-1-carboxamide

Cat. No. B7511917
M. Wt: 260.37 g/mol
InChI Key: WVUZGBSBJPHMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-6-methylphenyl)-2-methylpiperidine-1-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. It is commonly known as nefopam and is used as an analgesic drug. Nefopam is a non-opioid drug that works by inhibiting the reuptake of norepinephrine, serotonin, and dopamine.

Mechanism of Action

Nefopam works by inhibiting the reuptake of norepinephrine, serotonin, and dopamine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in an analgesic effect. Nefopam also has a weak affinity for the mu-opioid receptor, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
Nefopam has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine in the striatum and prefrontal cortex, which may be responsible for its antidepressant effects. Nefopam has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Additionally, nefopam has been found to have anti-inflammatory properties and may reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using nefopam in lab experiments is that it is a non-opioid drug, which means that it does not have the same addictive potential as opioids. Additionally, nefopam has been found to have fewer side effects than other analgesic drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs). However, one limitation of using nefopam in lab experiments is that it is not widely available and can be expensive.

Future Directions

There are several future directions for research on N-(2-ethyl-6-methylphenyl)-2-methylpiperidine-1-carboxamide. One area of research is the development of new analogs of nefopam that have improved analgesic properties. Another area of research is the investigation of nefopam's potential use in treating opioid addiction and withdrawal symptoms. Additionally, more research is needed to understand the mechanism of action of nefopam and its effects on the brain and other organs. Finally, more studies are needed to determine the long-term safety and efficacy of nefopam.

Synthesis Methods

Nefopam is synthesized by reacting 2-methylpiperidine with 2-ethyl-6-methylaniline in the presence of acetic anhydride. The resulting product is then treated with ethyl chloroformate to form N-(2-ethyl-6-methylphenyl)-2-methylpiperidine-1-carboxamide. The overall yield of the synthesis process is around 60%.

Scientific Research Applications

Nefopam has been extensively studied for its analgesic properties. It has been found to be effective in treating acute and chronic pain, including postoperative pain, cancer pain, and neuropathic pain. Nefopam is also being researched for its potential use in treating opioid addiction and withdrawal symptoms. Additionally, nefopam has been studied for its potential use in treating depression, anxiety, and other psychiatric disorders.

properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-methylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-4-14-10-7-8-12(2)15(14)17-16(19)18-11-6-5-9-13(18)3/h7-8,10,13H,4-6,9,11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUZGBSBJPHMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)N2CCCCC2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethyl-6-methylphenyl)-2-methylpiperidine-1-carboxamide

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